molecular formula C5H8O B1657151 3,4-Pentadien-1-ol CAS No. 5557-87-9

3,4-Pentadien-1-ol

Cat. No.: B1657151
CAS No.: 5557-87-9
M. Wt: 84.12 g/mol
InChI Key: WHQNQGMPXBYFSM-UHFFFAOYSA-N
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Description

Chemical Identity and Structure

The fundamental identity of 3,4-Pentadien-1-ol is defined by its specific arrangement of atoms and bonds.

IUPAC Name : The systematic name for this compound is penta-3,4-dien-1-ol. nih.gov

CAS Number : It is registered under the CAS number 5557-87-9. nih.govsigmaaldrich.com

Molecular Formula : The molecular formula is C₅H₈O. nih.govsigmaaldrich.com

Molecular Weight : The molar mass of the compound is 84.12 g/mol . nih.govsigmaaldrich.com

Structural Formula : The structure consists of a five-carbon chain. A primary alcohol group (-OH) is located at one end (carbon 1). A terminal allene (B1206475) group (C=C=C) is present at the opposite end, with double bonds between carbons 3 and 4, and carbons 4 and 5. The SMILES notation for the structure is C=C=CCCO. nih.gov

Chirality : Allenes can exhibit a form of stereoisomerism known as axial chirality if the substituents on each of the terminal carbons of the allene are different. For this compound, the substituents on carbon 3 are a hydrogen atom and a -CH₂CH₂OH group, while carbon 5 bears two identical hydrogen atoms. Because one of the terminal carbons has identical substituents, this compound is not a chiral molecule. reddit.com

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
AppearanceLiquid sigmaaldrich.com
Density0.894 g/mL at 25 °C sigmaaldrich.comstenutz.eu
Boiling Point125 - 132 °C epa.gov
Refractive Index1.476 (at 20 °C) sigmaaldrich.com
Flash Point48.9 °C (120.0 °F) sigmaaldrich.com
Water Solubility0.423 g/L epa.gov
Storage Temperature2-8°C sigmaaldrich.com

Properties

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNQGMPXBYFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453285
Record name 3,4-Pentadien-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5557-87-9
Record name 3,4-Pentadien-1-ol
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Record name 3,4-Pentadien-1-ol
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Record name 5557-87-9
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Reactivity and Mechanistic Investigations of 3,4 Pentadien 1 Ol

General Reactivity Modes of the Allenol Functional Group

The reactivity of 3,4-pentadien-1-ol is largely dictated by the inherent chemical nature of the allene (B1206475) and hydroxyl moieties. These groups can act independently or in concert to direct the outcome of chemical reactions.

Dual Reactivity of the Allene Moiety as Electrophile and Nucleophile

The allene functional group is characterized by its three contiguous carbon atoms connected by two cumulative double bonds. This arrangement results in a unique electronic structure where the allene can react as either an electrophile or a nucleophile. nih.govuea.ac.uk The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp2-hybridized. msu.edu This leads to two orthogonal π-systems, a feature that allows for multiple reaction sites. researchgate.net

The central carbon atom of the allene has a higher s-orbital character, making it electron-deficient and susceptible to nucleophilic attack. researchgate.net Conversely, the terminal double bonds can act as nucleophiles, participating in reactions with electrophiles. nih.gov This dual reactivity is a hallmark of allenes and is central to their synthetic utility. For instance, allenes can undergo electrophilic addition reactions, and one of the double bonds can even act as a dienophile in Diels-Alder reactions. msu.edu

The regioselectivity of electrophilic additions to allenes can sometimes appear counterintuitive based on general carbocation stability rules. For example, the addition of HBr to allene yields 2-bromopropene, not the allyl bromide that might be expected from the relative stability of vinyl and allyl cations. msu.edu This highlights the unique electronic nature of the allene moiety.

Role of the Hydroxyl Group as a Coordination Site or Leaving Group in Allenol Reactivity

The hydroxyl group in this compound plays a crucial role in modulating its reactivity. It can function as a coordination site for catalysts, particularly Lewis acids, which can activate the molecule for subsequent reactions. psu.edursc.org This coordination can influence the regioselectivity and stereoselectivity of transformations.

Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating substitution or elimination reactions. nih.govlibretexts.org While a hydroxyl group itself is a poor leaving group, its conversion to a better leaving group (e.g., by protonation in acidic media or conversion to a sulfonate ester) is a common strategy in organic synthesis to enable further transformations. libretexts.orgquora.com In some reactions, the hydroxyl group's ability to form hydrogen bonds can also influence the reaction pathway. researchgate.netnih.gov

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. openstax.org this compound and its derivatives are known to participate in several types of pericyclic reactions and rearrangements.

Sigmatropic Rearrangements (e.g., Propargyl Claisen Rearrangement, Oxy-anion Accelerated Sigmatropic Shifts)

Sigmatropic rearrangements involve the migration of a sigma bond across a π-system. openstax.orgwikipedia.orgslideshare.net A key example relevant to allenols is the Propargyl Claisen Rearrangement . This scispace.comscispace.com-sigmatropic rearrangement of propargyl vinyl ethers is a powerful method for synthesizing functionalized allenes, including homoallenic alcohols. scispace.comorganic-chemistry.orgacs.orgorganic-chemistry.org While the classical Claisen rearrangement often requires high temperatures, modern variations have been developed using catalysts, such as gold(I) complexes, which allow the reaction to proceed at room temperature with high stereoselectivity. psu.eduorganic-chemistry.orgacs.org

The Oxy-anion accelerated Cope rearrangement is another significant sigmatropic shift. libretexts.org In this reaction, the deprotonation of a hydroxyl group in a 1,5-diene system, such as an allenol derivative, can dramatically increase the rate of the scispace.comscispace.com sigmatropic rearrangement by factors of 10¹⁰ to 10¹⁷. caltech.edu This is due to the formation of an alkoxide, which facilitates the electronic reorganization. The resulting enolate can then be trapped, driving the reaction forward. libretexts.orgcaltech.edupressbooks.pub

Rearrangement TypeKey FeatureTypical Substrate for Allenol ContextSignificance
Propargyl Claisen Rearrangement scispace.comscispace.com-Sigmatropic shiftPropargyl vinyl ethers (derived from allenols)Synthesis of homoallenic alcohols. scispace.comorganic-chemistry.orgacs.org
Oxy-anion Accelerated Cope RearrangementRate acceleration via alkoxide formation1,5-dien-3-ols (related to allenols)Dramatically increased reaction rates. caltech.edupressbooks.pub

Electrocyclic Reactions, Including Nazarov Cyclization of Dienols

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system, or the reverse ring-opening process. wikipedia.orgyoutube.comlibretexts.org The stereochemistry of these reactions is dictated by the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions, as described by the Woodward-Hoffmann rules. wikipedia.orguchicago.edu

The Nazarov cyclization is a well-known electrocyclic reaction that converts divinyl ketones into cyclopentenones. wikipedia.orgchemtube3d.comorganic-chemistry.org This reaction proceeds through a 4π-electron conrotatory electrocyclization of a pentadienyl cation intermediate. wikipedia.orglibretexts.org While the classical Nazarov reaction involves divinyl ketones, variations for dienols exist. The hydroxyl group can play a role in the generation of the necessary cationic intermediate under acidic conditions. The reaction is a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products. wikipedia.orghawaii.edu

ReactionDescriptionKey IntermediateProduct
Nazarov Cyclization4π-electrocyclic ring closure of a divinyl ketone or its precursor. wikipedia.orgchemtube3d.comPentadienyl cation. wikipedia.orgCyclopentenone. wikipedia.orgorganic-chemistry.org

Brook Rearrangement in Allenyl Silyl (B83357) Alcohols

The Brook rearrangement is an intramolecular migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.orgwikipedia.org This rearrangement is typically base-catalyzed and is driven by the formation of a strong silicon-oxygen bond. organic-chemistry.org In the context of allenols, if a silyl group is present on a carbon adjacent to the hydroxyl-bearing carbon in an allenic system, a [1,n]-Brook rearrangement can occur. nih.govgelest.com

For instance, treatment of an α-silyl allenyl alcohol with a base can lead to the formation of an allenyl silyl ether. gelest.com The equilibrium of the Brook rearrangement can be influenced by factors such as the strength of the base, the solvent, and the counterion. organic-chemistry.org This rearrangement provides a synthetic route to functionalized silyl enol ethers and allenyl silyl ethers. gelest.comillinois.edu

ReactionDescriptionDriving ForceTypical Product
Brook RearrangementIntramolecular migration of a silyl group from carbon to oxygen. organic-chemistry.orgwikipedia.orgFormation of a strong Si-O bond. organic-chemistry.orgSilyl ether. wikipedia.org

Cycloaddition Reactions of the Allenic System

The allenic system of this compound is an active participant in cycloaddition reactions, where the pi systems of the allene can engage with other unsaturated molecules to form cyclic structures.

[4+2] Cycloadditions (Diels-Alder Reactivity)

In the context of [4+2] cycloadditions, or Diels-Alder reactions, allenes can act as the dienophile, reacting with a conjugated diene. The reactivity of the allene is dependent on the substitution pattern. While specific studies focusing solely on the intermolecular Diels-Alder reaction of this compound are not extensively documented in readily available literature, the principles of allene reactivity in such cycloadditions are well-established. Generally, allenes can provide access to cyclohexene (B86901) derivatives with an exocyclic double bond.

A relevant example of an intramolecular [4+2] cycloaddition involves a derivative of this compound. The readily available protected glutamate (B1630785) derivative was transformed into its corresponding dianion and subsequently alkylated with this compound-O-triflate. acs.org The resulting product, possessing both a diene-like functionality and an allenic dienophile within the same molecule, can undergo a thermally or Lewis acid-induced intramolecular Diels-Alder reaction. This type of reaction, sometimes proceeding through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted [4+2] cycloaddition, leads to the formation of bicyclic systems. acs.orgresearchgate.net

Other Cycloaddition Pathways Involving Allenes

Beyond the Diels-Alder reaction, the allenic system of this compound is amenable to other cycloaddition pathways, such as [2+2] cycloadditions. These reactions, often photochemically induced, can lead to the formation of four-membered rings. The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene, can be applied to allenic alcohols to form oxetanes.

Furthermore, transition metal-catalyzed cycloadditions represent a powerful tool for constructing complex molecular architectures from simple precursors. For instance, ruthenium-catalyzed intermolecular cyclocoupling of ketones or aldehydes with alkenes or alkynes and carbon monoxide can proceed via a formal [2+2+1] cycloaddition to yield γ-butyrolactones. researchgate.net While not a direct cycloaddition of the allene itself in the classical sense, these catalytic cycles often involve the allene moiety in the formation of key intermediates.

Electrophilic and Nucleophilic Additions to the Allene System of this compound

The electron-rich pi systems of the allene in this compound are susceptible to attack by both electrophiles and nucleophiles. The regioselectivity and stereoselectivity of these additions are key considerations in the synthetic utility of this compound.

Regioselective Additions to Allenes

The regioselectivity of electrophilic additions to allenes is often directed by the ability of the substituents to stabilize the resulting carbocationic intermediate. In the case of this compound, the hydroxyl group can influence the outcome of the reaction.

A notable example of a regioselective addition is the palladium-catalyzed chlorocyclocarbonylation of 3,4-allenols. acs.org In this reaction, treatment of 1-substituted 3,4-allenols with carbon monoxide and a chlorine source in the presence of a palladium catalyst leads to the formation of 3-chloromethyl-5,6-dihydropyran-2-ones. acs.org The reaction proceeds with high regioselectivity, where the chlorine atom is introduced at the terminal carbon of the allene moiety (C5), and the lactone linkage is formed between the central carbon of the allene (C4) and the hydroxyl oxygen. acs.org This regiochemical outcome is consistent with a mechanism involving the formation of a π-allylpalladium intermediate.

ReactantCatalystReagentsProductRegioselectivityReference
1-Substituted 3,4-allenolsPdCl2CO, CuCl23-Chloromethyl-5,6-dihydropyran-2-onesChlorine at C5, Lactone at C4 acs.org

Stereoselective Additions to Allenes

Stereoselective additions to allenes can be achieved through various strategies, including the use of chiral reagents or catalysts. The axial chirality of a substituted allene can be transferred to a new stereocenter, or a new stereocenter can be induced by an external chiral influence.

While specific data on the stereoselective additions to this compound itself are limited in the reviewed literature, the principles can be inferred from studies on similar allenic alcohols. For instance, the enzyme-mediated optical resolution of 2-methyl-3,4-pentadien-1-ol has been reported, providing access to chiral building blocks. keio.ac.jp Such optically active allenic alcohols can then undergo subsequent stereoselective reactions.

The diastereoselective synthesis of chiral propargylamines using chiral piperazines and their enantioselective conversion into chiral allenes has been demonstrated. acs.org This highlights a pathway to access enantiomerically enriched allenes that can then be used in stereoselective addition reactions.

Catalytic Transformations and Their Mechanisms

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations. A variety of transition metals, including palladium, ruthenium, and gold, have been shown to catalyze reactions involving this allenic alcohol.

A significant catalytic transformation of this compound is its cyclocarbonylation to form δ-lactones. The use of a Ru3(CO)12/Et3N catalytic system results in the quantitative formation of 5,6-dihydro-3-methyl-2H-pyran-2-one. chim.it Similarly, palladium catalysts are effective for this transformation. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The mechanism of the palladium-catalyzed reaction is believed to involve the formation of a hydridopalladium species which adds to the allene to form a π-allylpalladium intermediate. Subsequent carbon monoxide insertion and reductive elimination yield the δ-lactone.

Gold catalysts have also been employed in the cyclization of this compound. escholarship.orgmolaid.commolaid.com Gold(I) complexes are known to be highly effective in activating the allene moiety towards nucleophilic attack. The gold-catalyzed 5-endo-trig cyclization of this compound proceeds through the coordination of the gold catalyst to the allene, which renders it more electrophilic and susceptible to intramolecular attack by the hydroxyl group. escholarship.org

Palladium catalysis is also central to the three-component reaction of this compound, carbon dioxide, and phenyl iodide to produce a six-membered ring carbonate. oup.com This reaction proceeds via the formation of a π-allylpalladium intermediate, which is then trapped by carbon dioxide and the aryl halide.

Catalyst SystemReactantProductReaction TypeReference
Ru3(CO)12/Et3NThis compound5,6-Dihydro-3-methyl-2H-pyran-2-oneCyclocarbonylation chim.it
PdCl2(PPh3)2This compound5,6-Dihydro-3-methyl-2H-pyran-2-oneCyclocarbonylation researchgate.net
Gold(I) ComplexThis compoundDihydrofuran derivative5-Endo-trig Cyclization escholarship.org
[Pd(PPh3)4]This compound, CO2, PhISix-membered ring carbonateThree-component reaction oup.com

Metal-Catalyzed Heterocyclization Reactions of Allenic Amino Alcohols

The presence of both a hydroxyl and an amino group in derivatives of this compound opens up pathways for metal-catalyzed heterocyclization reactions, leading to the formation of valuable nitrogen-containing heterocyclic compounds such as piperidines and pyrrolines. These reactions often proceed with high regio- and stereoselectivity, controlled by the nature of the metal catalyst and the reaction conditions.

Gold and palladium catalysts are particularly effective in promoting the cyclization of allenic amino alcohols. For instance, gold(I) catalysts can activate the allene moiety towards nucleophilic attack by the tethered amine. The regioselectivity of this attack (5-endo vs. 6-exo) is influenced by the substitution pattern on the allene and the length of the tether connecting the amino and allenyl groups. In the case of α-aminoallenes, gold-catalyzed cycloisomerization efficiently produces 3-pyrrolines. acs.org A plausible mechanism involves the coordination of the gold catalyst to the allene, followed by an intramolecular nucleophilic attack of the nitrogen atom. acs.org

Palladium catalysts also facilitate similar transformations. For example, the palladium-catalyzed cyclization of allenic amino alcohols can lead to the formation of various heterocyclic structures. The synthesis of piperidines, a common structural motif in alkaloids and pharmaceuticals, can be achieved from amino alcohols through intramolecular cyclization. organic-chemistry.orgwhiterose.ac.uk While direct examples using amino-derivatized this compound are not prevalent in the literature, the established methodologies for related systems provide a strong basis for its potential in synthesizing substituted piperidines. One general approach involves the activation of the hydroxyl group, followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org

The synthesis of γ-amino alcohols, which are precursors to larger heterocyclic rings like 1,4-oxazepanes, has been achieved through copper-catalyzed reactions of alkyne-functionalized oxetanes with amines. nih.gov This highlights the broader utility of amino alcohols in heterocyclic synthesis.

Table 1: Examples of Metal-Catalyzed Heterocyclization of Allenic Amino Alcohols and Related Compounds This table presents data from studies on related allenic and amino alcohol systems to illustrate the principles of heterocyclization, as direct data for this compound derivatives is limited.

Catalyst Substrate Type Product Reference
Gold(III) chloride α-Aminoallenes 3-Pyrrolines acs.org
Cp*Ir complex Amino diols Cyclic amines (5, 6, and 7-membered rings) organic-chemistry.org
Copper Alkyne-functionalized oxetanes and amines γ-Amino alcohols nih.gov

Cyclocarbonylation Reactions to Form Lactones and Lactams

Cyclocarbonylation reactions offer a direct route to cyclic carbonyl compounds such as lactones and lactams from unsaturated alcohols and amines, respectively. These reactions typically involve a transition metal catalyst, most commonly palladium, and a source of carbon monoxide.

The palladium-catalyzed cyclocarbonylation of unsaturated alcohols, including allylic and homoallylic alcohols, has been extensively studied for the synthesis of five- and six-membered lactones. The mechanism generally involves the formation of a palladium-hydride species, which adds across a double or triple bond, followed by CO insertion and reductive elimination to afford the cyclic product. acs.org While specific studies on the cyclocarbonylation of this compound are scarce, the principles established for other unsaturated alcohols are applicable. For instance, the cyclocarbonylation of hydroxyl-substituted 3-iodofurans using a palladium catalyst and CO gas has been shown to produce lactone-containing furans. smolecule.com

Gold catalysts have also been employed in the carboxylative cyclization of unsaturated alcohols using carbon dioxide as the C1 source. The reaction of an allenylmethyl alcohol with a gold(I) complex under a CO2 atmosphere can lead to the formation of a cyclic carbonate. nih.gov This suggests an alternative pathway for the cyclocarbonylation of this compound.

The synthesis of lactams can be achieved through the cyclocarbonylation of unsaturated amines. Although less common than lactone formation, palladium-catalyzed carbonylation of aziridines represents a method for producing β-lactams. acs.org The extension of this methodology to allenic amino alcohols derived from this compound could provide a route to unsaturated lactams.

Table 2: Catalytic Systems for Cyclocarbonylation Reactions This table provides examples of catalytic systems used for the cyclocarbonylation of unsaturated alcohols and related compounds, illustrating the potential for lactone and lactam formation from this compound.

Catalyst System Substrate Type Product Type Reference
[PdCl2(PPh3)2]–SnCl2 Terpenic alcohols Lactones acs.org
Pd(OAc)2, PCy3 Hydroxyl-substituted 3-iodofurans Lactone-containing furans smolecule.com
AuOH(IPr) Allenylmethyl alcohol Cyclic carbonate nih.gov
PdCl2(PPh3)2 Aziridines β-Lactams acs.org

Hydrogenation and Deoxygenation Reactions

The allene and alcohol functionalities of this compound are both susceptible to reduction. Hydrogenation of the carbon-carbon double bonds can lead to saturated or partially saturated alcohols, while deoxygenation removes the hydroxyl group.

Catalytic hydrogenation of alkenes is a well-established process, typically employing heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. libretexts.org The hydrogenation of dienes like 1,3-pentadiene (B166810) over a Pd/alumina catalyst has been shown to proceed sequentially, with the terminal double bond being hydrogenated first. researchgate.netbohrium.com A similar selectivity would be expected for the hydrogenation of this compound, potentially allowing for the selective reduction of one of the double bonds. The asymmetric transfer hydrogenation of allylic alcohols has been achieved using ruthenium catalysts, yielding chiral saturated alcohols. shu.edu A rhodium-catalyzed hydrogenative desymmetrization of the related 1,4-pentadien-3-ol (B123337) has also been reported, highlighting the potential for stereocontrolled reductions. researchgate.net

Deoxygenation of alcohols is a more challenging transformation. One strategy is the deoxydehydration (DODH) of diols, which removes two hydroxyl groups to form an alkene. For example, the rhenium-catalyzed DODH of xylitol (B92547) has been reported to produce 2,4-pentadien-1-ol (B1232955). rsc.org While this is not a direct deoxygenation of this compound, it demonstrates a pathway to related unsaturated alcohols from polyols. The direct deoxygenation of this compound would likely require a two-step process, such as conversion of the alcohol to a tosylate or halide followed by reductive cleavage.

Table 3: Catalysts for Hydrogenation and Related Reactions This table summarizes catalysts used for the hydrogenation of pentadienes and related unsaturated alcohols, indicating potential methods for the reduction of this compound.

Catalyst Substrate Type Reaction Type Product Type Reference
Pd/Al2O3 1,3-Pentadiene Hydrogenation Pentenes researchgate.netbohrium.com
[RuCl2((S)-(-)-tol-BINAP)]2 N(C2H5)3 Allylic alcohols Asymmetric Transfer Hydrogenation Saturated alcohols shu.edu
Rhodium complex 1,4-Pentadien-3-ol Hydrogenative Desymmetrization Chiral pentenols researchgate.net
NH4ReO4 Xylitol Deoxydehydration 2,4-Pentadien-1-ol rsc.org

Oxidative Transformations of Allenols

The double bonds and the hydroxyl group of this compound are all potential sites for oxidation. A variety of oxidative transformations can be envisioned, leading to a range of functionalized products.

Palladium-catalyzed oxidative cyclization of α-allenols has been shown to be an effective method for the synthesis of 3(2H)-furanones. acs.org This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the palladium-activated allene. A similar transformation of this compound could potentially lead to the formation of five-membered heterocyclic compounds. Electrochemical oxidative cyclization offers an alternative, metal-free approach to the synthesis of halogenated furan (B31954) and pyran heterocycles from allenic alcohols. researchgate.net

Epoxidation of the double bonds in this compound can be achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgmasterorganicchemistry.com Given the two double bonds in the allene system, selective epoxidation of one of the double bonds could be challenging but may be influenced by the steric and electronic environment. The resulting epoxides are versatile intermediates that can be opened under acidic or basic conditions to form diols. libretexts.orgmasterorganicchemistry.com

Oxidation of the primary alcohol functionality to an aldehyde or a carboxylic acid can be accomplished using a variety of standard oxidizing agents. For instance, a dimethyl derivative of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. smolecule.com

Table 4: Methods for Oxidative Transformations of Allenols This table presents various methods for the oxidation of allenols, suggesting potential reaction pathways for this compound.

Reagent/Catalyst Reaction Type Product Type Reference
Palladium catalyst Oxidative cyclization 3(2H)-Furanones acs.org
Electrochemical (anodic oxidation) Oxidative halocyclization Halogenated furans and pyrans researchgate.net
Peroxyacids (e.g., m-CPBA) Epoxidation Epoxides libretexts.orgmasterorganicchemistry.com
Standard oxidizing agents Alcohol oxidation Aldehydes, Carboxylic acids smolecule.com

Synthetic Applications and Derivatives of 3,4 Pentadien 1 Ol

3,4-Pentadien-1-ol as a Precursor to Complex Molecular Architectures

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and a reactive allenic system, establishes it as a valuable precursor in the construction of complex molecular structures. The allene (B1206475) moiety provides a source of axial chirality and serves as a handle for various cyclization and addition reactions, while the primary alcohol can be readily oxidized or substituted. This reactivity allows chemists to forge intricate carbocyclic and heterocyclic frameworks.

For instance, the desymmetrization of the related divinyl carbinol, 1,4-pentadien-3-ol (B123337), through an asymmetric 1,3-dipolar cycloaddition with azomethine imines, highlights the potential of these simple dienols. nih.gov This reaction, mediated by a magnesium/diisopropyl tartrate system, creates pyrazolidine (B1218672) rings with three contiguous stereocenters with high selectivity, demonstrating how the dienol framework can be elaborated into complex, stereochemically rich molecules. nih.gov The ability to engage in such transformations makes this compound and its isomers powerful starting materials for synthesizing natural products and other biologically active compounds. illinois.edupeerj.com

Transformations Leading to Diverse Functional Groups and Scaffolds

The dual functionality of this compound permits a wide array of chemical transformations, leading to a variety of functional groups and molecular scaffolds.

Formation of Dihydrofurans from Allenyl Alcohols

One of the most well-documented transformations of allenyl alcohols, including this compound, is their cyclization to form dihydrofuran rings. This transformation is typically catalyzed by transition metals that act as soft Lewis acids, activating the allene system towards nucleophilic attack by the pendant hydroxyl group.

Gold and silver catalysts are particularly effective for this 5-endo-dig cyclization. nih.govacs.orgnih.govacs.org For example, α-hydroxy allenes can be smoothly converted to the corresponding 2,5-dihydrofurans using catalytic amounts of silver fluoride (B91410) or gold(III) chloride. nih.govdntb.gov.ua The reaction proceeds under mild conditions and demonstrates broad substrate tolerance. lookchem.com Mechanistic studies suggest that the gold catalyst activates the allene, facilitating the intramolecular attack of the hydroxyl group to form the heterocyclic ring. lookchem.com

Table 1: Catalytic Systems for Dihydrofuran Synthesis from Allenyl Alcohols

Catalyst SystemSubstrate TypeProductReference(s)
Silver Fluoride (AgF)α-Hydroxy Allenic Sulfones3-Tosyl-2,5-dihydrofurans nih.govacs.org
Gold(I) Complexesα-Diazoesters and Propargyl Alcohols (via allenol intermediate)Substituted 2,5-Dihydrofurans lookchem.com
Gold(III) Chloride (AuCl₃)α-Hydroxyallenes2,5-Dihydrofurans dntb.gov.ua
Mercury Perchlorate (Hg(ClO₄)₂)α-Allenols2,5-Dihydrofurans researchgate.net

Synthesis of Lactones and Lactams via Cyclocarbonylation

The introduction of a carbonyl group during cyclization, known as cyclocarbonylation, transforms allenyl alcohols into valuable α,β-unsaturated lactones. This reaction typically involves a transition metal catalyst, carbon monoxide (CO), and the allenyl alcohol substrate. Ruthenium carbonyl complexes, such as Ru₃(CO)₁₂, have proven to be highly effective for this transformation. acs.orgacs.org

The reaction of 5-hydroxypenta-1,2-dienes (of which this compound is the parent structure) with CO in the presence of a ruthenium catalyst yields six-membered δ-lactones with high selectivity and atom economy. acs.orgacs.orgnih.gov The process is versatile, tolerating various substituents on the allenyl alcohol backbone. acs.orgacs.org By using an appropriate allenic amine instead of an alcohol, this methodology can be extended to the synthesis of γ-lactams, further showcasing its utility in creating diverse heterocyclic systems. acs.orgnih.govnih.gov More practical protocols have been developed that allow the reaction to proceed under atmospheric pressure of CO using 2,4,6-collidine as a solvent, which has been applied to the stereoselective synthesis of natural products like (+)-isomintlactone. nih.govacs.org

Table 2: Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Substrates

SubstrateCatalystProductYieldReference(s)
5-Hydroxypenta-1,2-dienesRu₃(CO)₁₂δ-LactonesHigh acs.orgacs.org
4-Hydroxybuta-1,2-dienesRu₃(CO)₁₂γ-LactonesHigh acs.orgacs.org
5-Aminopenta-1,2-dienesRu₃(CO)₁₂γ-LactamsHigh acs.orgnih.gov
Allenyl AlcoholsRu Catalyst / 2,4,6-collidineα,β-Unsaturated LactonesModerate to Good nih.govacs.org

Epoxidation and Subsequent Transformations to Allylic Epoxyols

The epoxidation of this compound presents a challenge in selectivity, as the molecule contains two different double bonds: a terminal alkene and the internal double bond of the allene system. The reactivity of each site towards epoxidizing agents can be influenced by steric and electronic factors, as well as the directing effect of the allylic hydroxyl group.

In general, the epoxidation of allylic alcohols often shows high stereoselectivity due to hydrogen bonding between the alcohol and the oxidant, which directs the delivery of the oxygen atom. wikipedia.org This is the principle behind the Sharpless asymmetric epoxidation, which uses a titanium-tartrate complex to deliver an oxygen atom from a hydroperoxide to one face of the alkene, creating a chiral epoxide. youtube.comlibretexts.org This method is highly effective for the double bond of allylic alcohols and can be used to synthesize optically active epoxy alcohols from prochiral substrates like this compound. libretexts.org The presence of the hydroxyl group accelerates the reaction rate compared to protected analogues, despite the electron-withdrawing nature of the oxygen. wikipedia.org Vanadium-based catalysts are also known for their high selectivity in epoxidizing the double bond of allylic alcohols. wikipedia.org

Conversion to Carboxylic Acids

The primary alcohol functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 3,4-pentadienoic acid, while leaving the allene moiety intact under appropriate conditions. Standard oxidizing agents for the conversion of primary alcohols to carboxylic acids are effective for this transformation.

A common laboratory method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of dilute sulfuric acid. The reaction proceeds in two stages: initial oxidation to the aldehyde, which is then further oxidized to the carboxylic acid. Using an excess of the oxidant and reflux conditions ensures the reaction proceeds to completion to form the carboxylic acid.

Applications in Asymmetric Synthesis as Chiral Building Blocks

Allenes that are appropriately substituted, such as this compound, possess axial chirality and exist as a pair of non-superimposable mirror images (enantiomers). This inherent chirality makes them highly valuable as chiral building blocks in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. illinois.edursc.orgacs.org

The use of an enantiomerically pure allenyl alcohol allows for the transfer of chirality to new stereocenters in a predictable manner. The Sharpless asymmetric epoxidation is a prime example of how an achiral allenyl alcohol can be converted into a chiral epoxy alcohol with high enantiomeric excess. libretexts.org This product can then be used in the synthesis of complex targets, such as the gastric inhibitor (S)-propranolol. libretexts.org

Furthermore, the desymmetrization of related prochiral substrates like 1,4-pentadien-3-ol demonstrates the utility of these compounds as chiral synthons. nih.gov In this reaction, a chiral catalyst system differentiates between the two enantiotopic vinyl groups, leading to a cycloaddition on one of them to produce a single enantiomer of the product. nih.gov Such strategies are powerful tools in modern organic synthesis for accessing enantiomerically pure pharmaceuticals and natural products. nih.govresearchgate.netchemrxiv.orguvic.ca The development of catalytic methods to synthesize and utilize chiral allenes continues to be an active area of research, underscoring their importance as versatile chiral precursors. rsc.orgnih.govbohrium.com

Relevance in Biomimetic Synthesis and Natural Product Frameworks

The allene functional group, a unique structural motif characterized by two cumulative double bonds, is a key feature in a variety of natural products. nih.gov There are approximately 150 known natural products that incorporate an allenic or cumulenic structure. nih.gov The inherent reactivity and distinct axial chirality of allenes make them not only fascinating synthetic targets but also valuable precursors in the construction of complex molecular architectures. The study of these naturally occurring allenes has spurred the development of efficient synthetic methods, some of which draw inspiration from proposed biosynthetic pathways. nih.govengineering.org.cn This intersection of natural product chemistry and synthesis, known as biomimetic synthesis, seeks to replicate nature's elegant and efficient strategies for molecular construction. engineering.org.cn

The structural framework of this compound, with its terminal allene and primary alcohol, represents a fundamental building block found within more complex, naturally occurring molecules. Its relevance is most pronounced in the context of marine organisms and insect pheromones, where allenic structures play crucial biological roles.

Biomimetic Approaches to Allenic Natural Products

Biomimetic synthesis attempts to devise laboratory syntheses that mimic the proposed biosynthetic routes organisms use to create natural products. engineering.org.cn While the precise enzymatic pathways for many allenic natural products are still under investigation, synthetic chemists have developed elegant strategies that are considered biomimetic in their approach. These syntheses often feature key transformations that efficiently assemble the core allenic structure from plausible precursors.

A notable example is the synthesis of (+)-Panacene, a bromoallene-containing marine natural product. One enantioselective total synthesis successfully employed a strategy described as a biomimetic construction of the axially chiral bromoallene. nih.gov This approach involved creating a Z-configured enyne, which then underwent a highly stereoselective transformation to form the final allenic structure, mimicking a potential biological cyclization or rearrangement pathway. nih.gov Another synthesis of Panacene utilized a Wittig olefination to create an enyne, which was then converted to a mercuric allene intermediate. organic-chemistry.org A subsequent, highly stereoselective protiodemercuration step yielded the final product, showcasing a concise and efficient route to the complex target. organic-chemistry.org

These synthetic strategies, while not enzymatic, are inspired by the principle of converting simpler, linear precursors into complex cyclic or functionalized structures in a minimal number of steps, a hallmark of biosynthesis. The conversion of propargylic and homopropargylic alcohols into allenes is a foundational transformation in this context, providing access to the key allenic framework from readily available starting materials. rsc.org

Allenic Alcohols in Natural Product Scaffolds

The this compound motif is embedded within a diverse array of natural products, particularly those isolated from marine environments and insects. These compounds often exhibit significant biological activities, which are intrinsically linked to their unique chemical structures.

Marine Natural Products: The marine environment is a prolific source of structurally novel natural products, including a significant number of allenes. nih.govubd.edu.bn Prostaglandins found in the Caribbean gorgonian Plexaura homomalla are believed to be formed from arachidonic acid via an allene oxide intermediate, highlighting a key biosynthetic role for allene structures. nih.gov The most prominent example is Panacene, a shark antifeedant isolated from the sea hare Aplysia brasiliana. organic-chemistry.org Its unusual bromoallene structure is critical for its defensive biological function.

Insect Pheromones: Allenes also function as chemical messengers in the insect world. libretexts.orgnih.gov A series of novel allenic hydrocarbons, such as (R)-(-)-9,10-tricosadiene, have been identified as pheromones in several Australian melolonthine scarab beetles. nih.gov These compounds play a vital role in behaviors such as mating and aggregation. libretexts.orgnih.gov

The following table details some prominent examples of natural products that feature an allenic alcohol framework or are derived from an allenic precursor.

Natural ProductNatural SourceBiological SignificanceReference
PanaceneSea Hare (Aplysia brasiliana)Shark Antifeedant organic-chemistry.org
(R)-(-)-9,10-TricosadieneAustralian Melolonthine Scarab BeetlesInsect Pheromone nih.gov
Prostaglandins (via allene oxide)Caribbean Gorgonian (Plexaura homomalla)Precursors to potent biological regulators nih.gov

The development of synthetic routes to these and other allenic natural products provides valuable insight into their chemical properties and potential biosynthetic origins. The table below outlines selected synthetic strategies that exemplify biomimetic principles for constructing the allene core.

TargetPrecursor TypeKey TransformationReference
(+)-PanaceneZ-configured enyneBiomimetic construction of the bromoallene nih.gov
PanaceneEnyneProtiodemercuration of a mercuric allene organic-chemistry.org
α-Allenic Aldehydes/KetonesHomopropargylic AlcoholsVisible-light mediated oxidative aryl migration rsc.org

Spectroscopic Characterization and Advanced Theoretical Studies

Spectroscopic Techniques for Structural Elucidation of 3,4-Pentadien-1-ol and its Derivatives

Spectroscopy is a fundamental tool for determining the structure of organic compounds. For this compound, a molecule featuring both a hydroxyl group and an allene (B1206475) functional group, techniques such as NMR, IR, and mass spectrometry offer complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely available in public spectral databases like the Spectral Database for Organic Compounds (SDBS) aist.go.jpaist.go.jpaist.go.jp, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The hydroxyl proton (OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) would likely appear as a triplet. The methylene (B1212753) protons adjacent to the allene group (-C=C-CH₂-) would be a multiplet due to coupling with both the neighboring methylene and allenic protons. The allenic protons themselves (C=C=CH₂) would have characteristic shifts in the vinyl region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected. The central sp-hybridized carbon of the allene group (C=C=C) would characteristically appear far downfield, often around 200 ppm. The terminal sp² carbons of the allene and the sp³ carbons of the ethyl alcohol fragment would have predictable chemical shifts influenced by their hybridization and proximity to the electronegative oxygen atom. nih.govorganicchemistrydata.org The carbon attached to the hydroxyl group (C1) would be found in the typical range for alcohols (around 60 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Notes
H (on C1)¹H~3.6Triplet, deshielded by oxygen
H (on C2)¹H~2.3Multiplet
H (on C3)¹H~5.3Multiplet, allenic proton
H (on C5)¹H~4.8Multiplet, terminal allenic protons
H (on -OH)¹HVariableBroad singlet
C1¹³C~60Attached to -OH group
C2¹³C~30Aliphatic sp³ carbon
C3¹³C~90Allenic sp² carbon
C4¹³C~210Central allenic sp carbon
C5¹³C~75Terminal allenic sp² carbon

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound would be characterized by absorptions corresponding to its alcohol and allene moieties.

The most prominent features would include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond.

Allenic C=C=C Stretch: A characteristic, often sharp, absorption band around 1950 cm⁻¹ signifies the asymmetric stretching of the cumulative double bonds of the allene group. A weaker symmetric stretch may appear around 1060 cm⁻¹.

=C-H Stretch: The stretching of the C-H bonds on the terminal sp² carbon of the allene would appear just above 3000 cm⁻¹.

-C-H Stretch: The stretching of the C-H bonds in the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Allene (C=C=C)Asymmetric Stretching~1950Medium, Sharp
Alcohol (C-O)Stretching1050 - 1150Strong
Allenic C-H (=C-H)Stretching~3080Medium
Aliphatic C-H (-C-H)Stretching2850 - 2960Medium
Allenic C-H (=CH₂)Out-of-plane Bending~850Strong

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. wikipedia.org When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture. nih.gov For this compound (molar mass: 84.12 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z of 84.

The fragmentation of the molecular ion is predictable based on the stability of the resulting carbocations and neutral fragments. libretexts.orgchemguide.co.uk Common fragmentation pathways for alcohols include:

Alpha-cleavage: Loss of an alkyl group attached to the carbon bearing the hydroxyl group.

Dehydration: Loss of a water molecule (H₂O), which would result in a fragment at m/z 66 (84 - 18).

Cleavage of the carbon chain can lead to various smaller fragments. A prominent peak might be expected from the loss of the propargyl radical (·CH₂C≡CH) or related fragments. Predicted mass-to-charge ratios for adducts like [M+H]⁺ and [M+Na]⁺ are 85.06 and 107.05, respectively. uni.lu

Rotational spectroscopy, particularly in the microwave region, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. wikipedia.org It measures the transition energies between quantized rotational states, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate bond lengths and angles can be derived.

For a flexible molecule like this compound, this technique is exceptionally powerful for conformational analysis. Different conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds) have unique moments of inertia and thus distinct rotational spectra. This allows for the unambiguous identification of the specific conformers present in the gas phase.

Computational and Quantum Chemical Investigations

Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of molecular properties that are difficult to measure directly.

Computational methods, such as Density Functional Theory (DFT), are widely used to explore the conformational landscape of flexible molecules like allenols. acs.orgresearchgate.net These calculations map the potential energy surface (PES) of the molecule as a function of its torsional or dihedral angles.

The process involves:

Identifying Rotatable Bonds: Key single bonds, such as the C-C and C-O bonds in the ethyl alcohol moiety of this compound, are identified.

Scanning the PES: The potential energy of the molecule is calculated as these bonds are systematically rotated. This identifies low-energy regions corresponding to stable or metastable conformations (local minima on the PES).

Geometry Optimization: The geometries of these potential conformers are then fully optimized to find the exact energy minima.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate their thermodynamic properties, such as relative free energies.

Theoretical Studies on Reactivity and Stability of Allenic Systems

Theoretical and computational chemistry have become indispensable tools for understanding the intricate nature of allenic systems, including this compound. rsc.org These studies provide deep insights into the electronic structure, stability, and inherent reactivity of the C=C=C framework. The stability of allenes is a complex interplay of factors including substitution, strain, and electronic effects. Generally, substituted allenes can be thermodynamically more stable than their isomeric alkynes. scripps.edu

Computational models, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been pivotal. acs.orgnih.gov For instance, studies on the dimerization of allene have shown that the reaction proceeds through diradical intermediates rather than a concerted mechanism. acs.orgacs.org These computations can accurately predict the energy barriers for different reaction pathways, such as the 34.5 kcal/mol barrier predicted for the C2–C2 dimerization of allene. nih.gov

The reactivity of allenic alcohols like this compound is influenced by both the allenic moiety and the hydroxyl group. The allene can act as a nucleophile or electrophile, and its reactivity is modulated by substituents. researchgate.netacs.org Theoretical studies on enyne-allenes have demonstrated that computational approaches are highly effective in predicting cyclization reactions, which are crucial for understanding the potential transformations of polyunsaturated systems. acs.orgnih.gov The use of unrestricted broken-symmetry DFT has proven to be a practical tool for studying these complex, open-shell biradical systems. acs.orgnih.gov

Factors influencing the stability of allenic systems, as determined by theoretical studies, are summarized in the table below.

FactorDescriptionImpact on StabilityComputational Method
Substitution Alkyl or other groups attached to the sp2 carbons of the allene.Increased substitution generally increases stability. fiveable.meDFT, MP2
Conjugation Presence of adjacent π-systems (e.g., in enyne-allenes).Can stabilize the system through resonance. fiveable.meCCSD(T), DFT
Strain Deviation from the ideal linear geometry of the C=C=C bond, especially in cyclic allenes.Increased strain leads to decreased stability and higher reactivity. researchgate.netB3LYP, CASSCF
Electronic Effects Electron-donating or electron-withdrawing nature of substituents.Modulates the electron density and reactivity of the double bonds. acs.orgNBO analysis, AIM

Mechanism Elucidation through Theoretical Modeling of Reactions

Theoretical modeling is a powerful strategy for elucidating the complex mechanisms of reactions involving allenes. rsc.org By mapping potential energy surfaces, locating transition states, and calculating reaction energetics, computational chemistry provides a step-by-step view of how reactants transform into products. acs.org

For example, DFT calculations have been instrumental in understanding transition-metal-catalyzed cycloaddition reactions of allenes. nih.gov In the palladium-catalyzed reaction of 2-alkenylphenols with allenes, computational studies revealed a mechanism involving ligand exchange, intramolecular reaction, migratory insertion, and reductive elimination. nih.gov Similarly, DFT calculations have shed light on C-H activation mechanisms in reactions of allenes with 2-alkenyltriflylanilides. nih.gov

Theoretical models have also been applied to pericyclic reactions. The dimerization of allene to 1,2-dimethylenecyclobutane was computationally shown to proceed via a stepwise diradical mechanism, resolving long-standing mechanistic questions. nih.govacs.org These studies identified two key diastereomeric transition states and subsequent intermediates, providing a detailed picture of the reaction stereochemistry. acs.org The insights gained from these models are broadly applicable to substituted allenes, including allenic alcohols.

The table below highlights various computational methods and their applications in elucidating reaction mechanisms for allenic systems.

Computational MethodApplication in Mechanism ElucidationExample Reaction Type
Density Functional Theory (DFT) Locating transition states, calculating activation barriers, modeling reaction pathways. nih.govnih.govCycloadditions, nih.gov C-H activation, nih.gov Enyne-allene cyclizations. nih.gov
Coupled-Cluster (e.g., CCSD(T)) Providing high-accuracy single-point energy calculations for critical points on the potential energy surface. acs.orgnih.govAllene dimerization. nih.gov
Intrinsic Reaction Coordinate (IRC) Confirming that a found transition state connects the correct reactants and products. acs.orgPericyclic reactions.
Natural Bond Orbital (NBO) Analysis Analyzing charge distribution and orbital interactions along the reaction coordinate.Nucleophilic and electrophilic additions. numberanalytics.com
Quantum Theory of Atoms in Molecules (QTAIM) Characterizing bonding changes throughout a reaction mechanism.Bond formation and cleavage analysis.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. For this compound, theoretical calculations can predict its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov

DFT calculations are commonly employed to compute vibrational frequencies and intensities for IR and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is generated, which yields the vibrational modes. The accuracy of these predictions allows for the assignment of experimental spectral bands to specific molecular motions. youtube.comyoutube.com For an allenic alcohol, key predicted vibrations would include the O-H stretch, the asymmetric and symmetric C=C=C stretches, and various C-H and C-O stretches and bends.

Similarly, NMR chemical shifts and coupling constants can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide theoretical spectra that can be compared with experimental data to confirm structural assignments. For this compound, predictions would distinguish the chemical shifts of the terminal allenic protons (C5), the central allenic carbon (C4), and the protons of the ethyl alcohol chain.

The following table presents typical ranges for theoretically predicted vibrational frequencies for the key functional groups in an allenic alcohol like this compound.

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)Expected IR/Raman Activity
-OH O-H Stretch3600 - 3300Strong IR, Weak Raman
C=C=C Asymmetric Stretch1970 - 1940Strong IR
C=C=C Symmetric Stretch~1070Strong Raman
=CH₂ C-H Stretch3100 - 3000Medium IR/Raman
-CH₂- C-H Stretch2960 - 2850Medium-Strong IR/Raman
C-O C-O Stretch1150 - 1050Strong IR

Computational Exploration of Chirality and Stereochemical Aspects

Allenes with different substituents on each of the terminal sp² carbons, such as a hypothetical substituted this compound, exhibit axial chirality. mdpi.com Computational chemistry offers powerful tools to explore this stereochemistry, including the prediction of chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD). acs.orgnih.gov

Ab initio and DFT calculations can predict the sign and magnitude of the optical rotation for a specific enantiomer. caltech.edu By comparing the calculated value with experimental measurements from polarimetry, the absolute configuration (R or S) of the chiral allene can be determined. website-files.com This is particularly valuable when crystallographic methods are not feasible. nih.gov

Furthermore, time-dependent DFT (TD-DFT) can be used to simulate ECD spectra. mdpi.com The ECD spectrum provides information about the differential absorption of left and right circularly polarized light, which is unique to each enantiomer. The calculated ECD spectrum can be compared to the experimental spectrum to assign the absolute configuration. Computational studies have also explored how the helicity of the molecular orbitals in chiral allenes correlates with their chiroptical response. acs.org

Theoretical modeling can also be used to investigate the racemization of chiral allenes. By calculating the energy barrier for the interconversion of enantiomers, it is possible to predict the stereochemical stability of a chiral allene under different conditions. nih.govnih.gov

The table below summarizes key computational approaches used in the stereochemical analysis of chiral allenic systems.

Computational ApproachProperty PredictedApplication
DFT/HF with GIAO Optical Rotation (OR)Determination of absolute configuration (R/S). caltech.edu
Time-Dependent DFT (TD-DFT) Electronic Circular Dichroism (ECD) SpectraAssignment of absolute configuration, analysis of electronic transitions. mdpi.com
Transition State Searching Racemization Energy BarrierPrediction of stereochemical stability and rates of racemization. nih.gov
Molecular Dynamics (MD) Conformational AnalysisIdentifying stable conformers for accurate chiroptical property calculation. nih.gov
Molecular Orbital (MO) Analysis Orbital Helicity and ContributionsUnderstanding the electronic origin of chiroptical properties. acs.org

Q & A

(Basic) What are the standard synthetic routes for 3,4-pentadien-1-ol, and how are its derivatives characterized?

Methodological Answer:
this compound can be synthesized via acid-catalyzed rearrangement of divinylcarbinol (2,4-pentadien-1-ol) using 1% sulfuric acid under nitrogen at room temperature for 24 hours . Derivatives like acetates or tosylates are prepared by reacting the alcohol with acetyl chloride or tosyl chloride, respectively. Characterization relies on NMR spectroscopy to resolve diastereotopic protons in the methylene groups (Fig. 11 in ). For example, the protons on the C2 methylene group in 2-methyl-3,4-pentadien-1-ol acetate (2b) appear as distinct doublets due to restricted rotation around the allenic system .

(Advanced) How can organometallic complexes of this compound be synthesized, and what challenges arise in purification?

Methodological Answer:
Iron tricarbonyl complexes of this compound are synthesized by refluxing the alcohol with Fe₂(CO)₉ in anhydrous diethyl ether under nitrogen for 12 hours . Challenges include avoiding oxidative decomposition during purification. Fractional distillation under reduced pressure (e.g., 1.0 mmHg) is critical, as seen in norbornadiene iron tricarbonyl isolation. Residual Fe(CO)₅ must be removed via cold traps or chromatography to prevent contamination .

(Basic) How does NMR spectroscopy distinguish diastereotopic protons in this compound derivatives?

Methodological Answer:
Diastereotopic protons in allenic systems (e.g., C2 methylene in 2-methyl-3,4-pentadien-1-ol) are magnetically inequivalent due to restricted rotation. In the acetate derivative (2b), these protons split into distinct doublets (J = 10–12 Hz) rather than a singlet, as observed in Fig. 11 of . This splitting confirms the absence of symmetry in the allenic structure and validates stereochemical assignments .

(Advanced) How do data contradictions arise in stability assessments of this compound under varying experimental conditions?

Methodological Answer:
Conflicting stability reports stem from incomplete reactivity data. For example, while this compound is stable under inert conditions, its sensitivity to air/moisture (similar to 2,4-hexadien-1-ol) may lead to decomposition into toxic gases like carbon oxides . Researchers must validate storage protocols (e.g., nitrogen atmosphere, desiccants) and monitor decomposition via GC-MS or FTIR to resolve contradictions .

(Basic) What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:
While direct safety data for this compound are limited, protocols for structurally similar compounds (e.g., 2,4-hexadien-1-ol) advise:

  • Avoiding skin/eye contact using nitrile gloves and goggles.
  • Storing under nitrogen to prevent oxidation.
  • Incompatible with strong acids/oxidizers; neutralization with dilute bicarbonate is recommended post-spill .

(Advanced) What kinetic resolution strategies improve enantiomeric excess in this compound-derived epoxides?

Methodological Answer:
Sharpless asymmetric epoxidation (SAE) of 1,4-pentadien-3-ol (a precursor) yields >99% enantiomeric excess (ee) in the epoxide. Subsequent Payne rearrangement with 1M NaOH converts the minor epoxy alcohol into a double epoxide, which is removed via chromatography. This stepwise resolution ensures high ee in the final this compound-derived epoxide .

(Basic) How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model the electron density of the allenic system to predict regioselectivity. The terminal double bond (C3–C4) shows higher electron density, favoring electrophilic attack. Experimental validation via kinetic studies (e.g., reaction with maleic anhydride) confirms computational predictions .

(Advanced) What analytical methods resolve ambiguities in thermal stability studies of this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., CO, H₂S analogs from related compounds) . Isothermal stability tests under nitrogen vs. air quantify oxidation rates. For reproducibility, DSC should be calibrated with standards like indium, and samples must be rigorously dried .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.